molecular formula C13H12ClN3O2 B10934302 N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10934302
M. Wt: 277.70 g/mol
InChI Key: OFKXFZIJFGUOIM-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety and a tetrahydrobenzoxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-chloropyridine with ethyl chlorooxoacetate to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions often include the use of organic solvents such as acetone and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of a functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the original one.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of the chloropyridine and tetrahydrobenzoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C13H12ClN3O2/c14-8-5-6-11(15-7-8)16-13(18)12-9-3-1-2-4-10(9)19-17-12/h5-7H,1-4H2,(H,15,16,18)

InChI Key

OFKXFZIJFGUOIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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